molecular formula C12H22O3 B12789265 Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- CAS No. 148407-41-4

Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-

Cat. No.: B12789265
CAS No.: 148407-41-4
M. Wt: 214.30 g/mol
InChI Key: GKFRIEODGWKPMO-MNOVXSKESA-N
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Description

Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is a chemical compound with the molecular formula C12H22O3. It is a derivative of oxirane, also known as an epoxide, which is a three-membered cyclic ether. This compound is characterized by the presence of a carboxylic acid group and a nonyl side chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- typically involves the reaction of oxirane with a carboxylic acid. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is initiated by a tertiary amine, which acts as a catalyst to facilitate the formation of β-hydroxypropyl ester . The reaction conditions usually involve temperatures ranging from 323 to 353 K, and the presence of hydrogen-bonded complexes of acid-oxirane, free oxirane, and free base .

Industrial Production Methods

In industrial settings, the production of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The presence of tertiary amines as catalysts is crucial in controlling the regiochemistry and ensuring the desired product formation .

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: β-hydroxypropyl esters.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Epichlorohydrin: Another epoxide with similar reactivity but different substituents.

    Glycidol: An epoxide with a hydroxyl group, used in similar nucleophilic substitution reactions.

    Styrene Oxide: An aromatic epoxide with different reactivity due to the presence of the phenyl group.

Uniqueness

Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is unique due to its nonyl side chain and carboxylic acid group, which provide distinct reactivity and applications compared to other epoxides. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

148407-41-4

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(2S,3R)-3-nonyloxirane-2-carboxylic acid

InChI

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-10-11(15-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/t10-,11+/m1/s1

InChI Key

GKFRIEODGWKPMO-MNOVXSKESA-N

Isomeric SMILES

CCCCCCCCC[C@@H]1[C@H](O1)C(=O)O

Canonical SMILES

CCCCCCCCCC1C(O1)C(=O)O

Origin of Product

United States

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